3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Overview
Description
“3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole” is a chemical compound that has been studied for its neuroprotective properties1. It has been administered to mice intracerebroventricularly (ICV) over a 1-week period concurrent with dosing of BrdU IP1.
Synthesis Analysis
The synthesis of this compound involves the condensation of 3,6-dibromocarbazole with the 3-Ns-protected glycidol derivative, which provides the epoxide1. The epoxide ring opening with azide was quantitative and provided a substrate for fluorination1. The reagent combination perfluorobutanesulfonyl fluoride and tetrabutylammonium difluorotriphenylsilicate (TBAT) yielded the desired fluoride with clean inversion1.
Molecular Structure Analysis
The molecular structure of “3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole” includes a carbazole core, two bromine atoms at the 3 and 6 positions, and an oxiran-2-ylmethyl group at the 9 position1.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation, epoxide ring opening, and fluorination1. The reaction with MorphoDast was not stereospecific, as azidofluoride was recovered with only 63% ee1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole” are not explicitly mentioned in the available literature.Scientific Research Applications
Polymerization Applications
- Cationic Ring-Opening Polymerization : 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is used in the cationic ring-opening polymerization. It's involved in photoinitiated polymerizations, giving rise to oligomers with a degree of polymerization ranging from 4-22. The reaction's efficiency varies depending on the anion of the photoinitiator and polymerization time (Lazauskaitė et al., 2009).
Luminescence and Photophysical Properties
- Optically Induced Polyethers : This compound, when reacted with oxirane monomers, forms polyethers exhibiting deep blue photoluminescence. The intensity of this luminescence is dependent on the polymer concentration (Pisarski et al., 2008).
Electrochemical Applications
- Electrochromic Polymers : The 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole-based polymers are explored for their electrochemical and spectroelectrochemical properties. These polymers have shown potential as electrochromic materials due to their high coloration efficiency and stability (Zhang et al., 2019).
Safety And Hazards
Future Directions
The future directions for the study of “3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole” could include further investigation into its neuroprotective effects, potential applications in the treatment of neurological disorders, and the development of more efficient synthesis methods1.
Please note that this analysis is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.
properties
IUPAC Name |
3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMRGIDWASSLGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
85458-14-6 | |
Record name | 9H-Carbazole, 3,6-dibromo-9-(2-oxiranylmethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85458-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30379559 | |
Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
CAS RN |
85446-05-5 | |
Record name | 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30379559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dibromo-9-[(oxiran-2-yl)methyl]-9H-carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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